5-(ethanesulfonyl)pyrimidin-2-amine
Description
Overview of Pyrimidine (B1678525) Derivatives in Chemical Research
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. nih.gov Their unique electronic properties and ability to participate in a wide array of chemical reactions make them invaluable synthons in organic chemistry. jrasb.comresearchgate.net The first pyrimidine derivative, alloxan, was isolated in 1818 through the oxidation of uric acid, marking the beginning of extensive research into this class of compounds. gsconlinepress.com Since then, a plethora of synthetic methodologies have been developed, allowing for the creation of a vast library of pyrimidine derivatives with diverse functionalities. jrasb.comresearchgate.net These derivatives serve as crucial intermediates in the synthesis of more complex molecules and are fundamental components in the development of novel materials and catalysts.
Strategic Importance of the Pyrimidine Ring in Medicinal Chemistry and Related Disciplines
The strategic importance of the pyrimidine ring in medicinal chemistry cannot be overstated. researchgate.net Nature itself provides the most compelling evidence of their significance, as the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives that form the very foundation of DNA and RNA. nih.govresearchgate.net This inherent biological relevance has inspired medicinal chemists to explore synthetic pyrimidine analogues for therapeutic purposes. researchgate.net
The pyrimidine scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. scialert.net This versatility has led to the development of pyrimidine-based drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govgsconlinepress.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analogue that interferes with DNA synthesis in rapidly dividing cancer cells. researchgate.net Furthermore, the pyrimidine core is found in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). researchgate.netscialert.net The ability of the pyrimidine ring to be extensively modified allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a cornerstone of modern drug design. jrasb.comresearchgate.net
Contextualization of 5-(Ethanesulfonyl)pyrimidin-2-amine within Pyrimidine Chemistry
Within the vast landscape of pyrimidine chemistry, this compound emerges as a compound of growing interest. Its structure features the core pyrimidine ring substituted with an amino group at the 2-position and an ethanesulfonyl group at the 5-position. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The ethanesulfonyl group, with its electron-withdrawing nature, can significantly influence the electronic properties of the pyrimidine ring and provide additional points for interaction.
While detailed research specifically on this compound is still emerging, its structural motifs are present in a variety of biologically active molecules. For instance, sulfonamide-containing pyrimidine derivatives have been investigated as potent inhibitors of various enzymes, including V600E-mutated BRAF kinase, a key target in cancer therapy. mdpi.com The 2-aminopyrimidine (B69317) scaffold is a common feature in inhibitors of polo-like kinase 4 (PLK4), another important anticancer target. nih.gov The strategic placement of substituents on the pyrimidine ring, as seen in this compound, is a key strategy in the design of selective and potent therapeutic agents. nih.govmdpi.com The synthesis of such compounds often involves multi-step reaction sequences, highlighting the advanced synthetic methodologies employed in modern medicinal chemistry. mdpi.comresearchgate.netresearchgate.net
Properties
CAS No. |
1368410-64-3 |
|---|---|
Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethanesulfonyl Pyrimidin 2 Amine and Analogues
Direct Synthetic Routes to 5-(Ethanesulfonyl)pyrimidin-2-amine
Direct synthetic routes to this compound focus on constructing the core structure with the required substituents in place. This typically involves the formation of the pyrimidine (B1678525) ring from acyclic precursors already containing the necessary functional groups or the introduction of these groups onto a pre-existing pyrimidine ring.
The introduction of a sulfonyl group at the C-5 position of a pyrimidine ring is a key synthetic challenge. One common strategy involves the construction of the pyrimidine ring using building blocks that already contain the sulfonyl moiety. However, a more versatile approach is the modification of a pre-formed pyrimidine ring. While direct C-H sulfonylation is challenging, the sulfonyl group is often installed through the oxidation of a corresponding thioether precursor. This two-step process involves the initial introduction of an ethylthio (-SEt) group at the 5-position, followed by oxidation to the ethanesulfonyl (-SO₂Et) group.
Another established method for creating sulfonylpyrimidine derivatives involves the condensation of silylated pyrimidine bases with various sulfonyl chlorides in a suitable solvent like acetonitrile (B52724) google.com. This method is particularly useful for N-sulfonylation but can be adapted for C-sulfonylation under specific conditions or with appropriately activated pyrimidine substrates. The synthesis of sulfonyl chlorides themselves, such as the deuterated [2H5]ethanesulfonyl chloride, demonstrates the feasibility of preparing diverse sulfonylating agents for incorporation into the pyrimidine structure scienceopen.com.
| Method | Description | Key Reagents | Reference |
| Oxidation of Thioether | Introduction of an ethylthio group at C-5 followed by oxidation to the sulfone. | Ethylthiolating agent, Oxidizing agent (e.g., m-CPBA, Oxone) | General Method |
| Condensation with Sulfonyl Chlorides | Reaction of a pyrimidine derivative (often silylated) with an ethanesulfonyl chloride. | Silylated pyrimidine, Ethanesulfonyl chloride, Acetonitrile | google.com |
The introduction of the 2-amino group is a fundamental step in the synthesis of this compound. A primary method for achieving this is through the cyclocondensation reaction that forms the pyrimidine ring itself. The use of guanidine as a dinucleophilic component in reaction with a 1,3-dielectrophilic three-carbon unit is a classic and efficient strategy that directly installs the amino group at the C-2 position nih.gov.
Alternatively, the amino group can be introduced onto a pre-existing pyrimidine ring via nucleophilic aromatic substitution (SNAr). In this approach, a suitable leaving group, such as a halogen (e.g., chlorine) or a sulfonyl group, at the C-2 position is displaced by an amino source, such as ammonia or an amine nih.gov. The reactivity of the C-2 position towards nucleophilic attack makes this a viable and widely used method. The replacement of a hydrogen atom at the C-2 position by an amino group can also occur through mechanisms like the addition of the nucleophile, ring opening, and ring closure (ANRORC) nih.gov.
| Method | Description | Key Reagents | Reference |
| Ring Cyclization | Condensation of a 1,3-dicarbonyl compound (or equivalent) with guanidine. | 1,3-dielectrophile, Guanidine | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., -Cl, -SMe) at the C-2 position by an amine source. | 2-chloropyrimidine, Ammonia/Amine | nih.gov |
| ANRORC Mechanism | Addition of a nucleophile, followed by ring-opening and re-closure to introduce the amino group. | 2-halopyrimidine, KNH₂/NH₃ | nih.gov |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues is essential for exploring structure-activity relationships. This involves modifying the parent compound at three main sites: the pyrimidine ring, the ethanesulfonyl moiety, and the 2-amino group.
The C-4 and C-6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, especially when activated by appropriate leaving groups like halogens. For instance, 2-amino-4,6-dichloropyrimidine serves as a versatile starting material for introducing a wide variety of substituents at the C-4 and C-6 positions by reaction with different amines nih.gov. This allows for the synthesis of a library of analogues with diverse functionalities.
C-nucleophilic substitution is another powerful tool for functionalization. C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides have been shown to react with various carbon nucleophiles, such as nitroalkanes and malononitrile, to create novel C-C bonds at the C-4 position nih.gov. These methods provide access to a broad range of analogues with modified steric and electronic properties on the pyrimidine core.
| Starting Material | Reagent/Nucleophile | Position Functionalized | Product Type | Reference |
| 2-Amino-4,6-dichloropyrimidine | Various primary/secondary amines | C-4 and/or C-6 | 4/6-Amino substituted 2-aminopyrimidines | nih.gov |
| 4-Chloro-2-aminopyrimidine | Anilines | C-4 | 4-(Arylamino)-2-aminopyrimidines | nih.gov |
| C4-(1,2,4-triazol-1-yl) pyrimidine | Nitroalkanes, Malononitrile | C-4 | 4-Alkyl substituted pyrimidines | nih.gov |
Modification of the ethanesulfonyl group allows for the investigation of the role of this moiety in the compound's properties. This can be achieved by utilizing different sulfonyl chlorides during the synthesis. For example, instead of ethanesulfonyl chloride, one could use methanesulfonyl chloride or various arenesulfonyl chlorides to generate analogues with different alkyl or aryl sulfonyl groups at the C-5 position researchgate.net.
A specific example of modifying the ethyl group is isotopic labeling. The synthesis of [2H5]baricitinib, a complex molecule, involves the use of [2H5]ethanesulfonyl chloride scienceopen.com. This demonstrates that the ethyl group of the ethanesulfonyl moiety can be modified, for instance, by deuteration, which can be useful for metabolic studies without significantly altering the steric properties of the molecule.
| Modification Type | Synthetic Strategy | Example Reagent | Resulting Moiety |
| Varying Alkyl/Aryl Group | Use of different R-SO₂Cl reagents in the sulfonylation step. | Benzenesulfonyl chloride | Phenylsulfonyl |
| Isotopic Labeling | Synthesis and use of an isotopically labeled sulfonyl chloride. | [2H5]Ethanesulfonyl chloride | Penta-deuterated ethanesulfonyl |
The 2-amino group of this compound is a prime site for derivatization, allowing for the introduction of a wide array of functional groups. Standard amine chemistry can be applied to generate amides, sulfonamides, ureas, and other derivatives. Various derivatization methods have been developed, often for analytical purposes, but the underlying reactions are broadly applicable to synthetic derivatization nih.gov.
| Derivatizing Agent Class | Example Reagent | Resulting Functional Group | Reference |
| Sulfonyl Chlorides | Dansyl chloride | N-Sulfonamide | nih.gov |
| Chloroformates | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | N-Carbamate | nih.gov |
| Acyl Halides / Anhydrides | Acetyl chloride / Acetic anhydride | N-Amide | General Method |
| Isocyanates | Phenyl isocyanate | N-Arylurea | mdpi.com |
| N-Hydroxysuccinimidyl Carbamates | 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | N-Carbamate | nih.gov |
Novel Synthetic Strategies and Methodological Advancements
Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis
Transition-metal catalyzed cross-coupling reactions have become a cornerstone in the synthesis of complex heterocyclic molecules, including pyrimidine derivatives. These methods offer a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the elaboration of the pyrimidine scaffold.
Recent advances have highlighted the use of various transition metals, with palladium being one of the most prominent catalysts in this field. dntb.gov.uaresearchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura, and Buchwald-Hartwig amination have been effectively employed for the functionalization of the pyrimidine ring. thieme-connect.com For instance, the Suzuki-Miyaura reaction allows for the introduction of aryl or heteroaryl substituents at specific positions of the pyrimidine core by coupling a halogenated pyrimidine with an organoboron reagent. This approach is valuable for creating a diverse range of pyrimidine analogues.
The choice of ligand is critical for the success of these coupling reactions, influencing the catalyst's activity and selectivity. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective in the palladium-catalyzed cross-coupling of electron-deficient heteroaromatic amines with heteroaryl halides. researchgate.net In some cases, simple and inexpensive phosphines like triphenylphosphine (Ph3P) have proven to be more effective than more complex ligands. thieme-connect.com
Ruthenium-based catalysts have also emerged as a viable alternative for the synthesis of pyrimidines through acceptorless dehydrogenative coupling pathways. acs.org A ruthenium hydrido chloride complex supported by a bidentate P^N ligand has been shown to catalyze multicomponent reactions from alcohol precursors, providing a direct and atom-economical route to substituted pyrimidines. acs.org
The table below summarizes some examples of metal-catalyzed reactions used in the synthesis of pyrimidine derivatives.
| Catalyst/Ligand | Reactants | Product Type | Reaction Type | Reference |
| Pd(OAc)2/DPPF | Electron-deficient heteroaromatic amines and heteroaryl halides | Cross-coupled pyrimidine derivatives | C-N Cross-coupling | researchgate.net |
| Ru-P^N complex | Alcohols and amines | Substituted pyrimidines | Acceptorless Dehydrogenative Coupling | acs.org |
| Pd2(dba)3/DPPF | Halogenated pyrimidines and amines | Aminopyrimidines | Buchwald-Hartwig Amination | thieme-connect.com |
| Pd(OAc)2 | Halogenated pyrimidines and boronic acids | Aryl-substituted pyrimidines | Suzuki-Miyaura Coupling | thieme-connect.com |
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety and efficiency. kuey.netresearchgate.net These approaches focus on the use of environmentally benign solvents, renewable starting materials, energy-efficient reaction conditions, and the reduction of waste. kuey.net
One of the key strategies in green pyrimidine synthesis is the use of alternative energy sources such as microwave irradiation and ultrasound. rasayanjournal.co.inbenthamdirect.com These techniques can significantly reduce reaction times, improve product yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. kuey.netkuey.net For example, the synthesis of pyrido[2,3-d]pyrimidine derivatives has been efficiently achieved under ultrasound irradiation without the need for a catalyst. eurekaselect.com
Solvent selection is another critical aspect of green synthesis. The use of hazardous organic solvents is a major contributor to chemical pollution. rasayanjournal.co.in Consequently, there is a strong emphasis on employing greener solvents like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions. kuey.netkuey.net Solvent-free reactions not only reduce solvent waste but also simplify product purification. rasayanjournal.co.in
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrimidines. rasayanjournal.co.in In MCRs, three or more reactants are combined in a single step to form the final product, which incorporates most or all of the atoms of the starting materials. rasayanjournal.co.in This minimizes the number of synthetic steps, reduces waste generation, and saves time and resources. rasayanjournal.co.in
The development of reusable and heterogeneous catalysts is another important area of green chemistry in pyrimidine synthesis. kuey.netkuey.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing catalyst waste and cost.
The following table highlights several green chemistry approaches applied to the synthesis of pyrimidine derivatives.
| Green Chemistry Approach | Description | Advantages | Reference |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, cleaner reactions. | kuey.netrasayanjournal.co.in |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote chemical reactions. | Shorter reaction times, improved yields, catalyst-free options. | rasayanjournal.co.ineurekaselect.com |
| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent. | Reduced waste, simplified purification, cost-effective. | kuey.netrasayanjournal.co.in |
| Multicomponent Reactions | Three or more reactants are combined in a single pot. | High atom economy, reduced number of steps, time and resource saving. | rasayanjournal.co.in |
| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol. | Reduced environmental pollution and health hazards. | kuey.netkuey.net |
| Biocatalysis | Use of enzymes or whole microorganisms as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. | kuey.netkuey.net |
The integration of these novel synthetic strategies, including metal-catalyzed coupling reactions and green chemistry principles, is pivotal for the efficient and sustainable production of this compound and a wide array of its analogues for various applications.
Advanced Analytical Techniques in Chemical Research of 5 Ethanesulfonyl Pyrimidin 2 Amine Derivatives
Spectroscopic Characterization for Structural Confirmation of Novel Analogues
Spectroscopic methods are paramount for the initial confirmation of newly synthesized analogues of 5-(ethanesulfonyl)pyrimidin-2-amine. These techniques provide detailed information about the molecular weight, elemental composition, and the intricate connectivity of atoms within a molecule.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds, offering exceptional mass accuracy and resolving power. mdpi.com It is particularly crucial in the study of this compound derivatives, where precise molecular formula determination is the first step in structural validation. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap-based systems, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). mdpi.com This level of precision allows for the unambiguous assignment of an elemental composition from a measured mass, distinguishing between compounds with the same nominal mass but different chemical formulas.
In the research workflow, a newly synthesized derivative is introduced into the mass spectrometer, often via electrospray ionization (ESI), and the instrument measures the m/z value of the molecular ion. mdpi.com The high mass accuracy allows researchers to calculate a list of possible elemental formulas, which can then be narrowed down to a single correct formula by applying chemical sense and knowledge of the synthetic starting materials.
Table 1: Representative HRMS Data for a Hypothetical this compound Derivative This table illustrates the type of data generated during HRMS analysis. The values are representative examples based on common findings for similar heterocyclic compounds.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Calculated Mass (for C₁₂H₁₅N₃O₂S) | 265.0885 |
| Measured Mass [M+H]⁺ | 266.0958 |
| Mass Accuracy | < 5 ppm |
| Deduced Molecular Formula | C₁₂H₁₅N₃O₂S |
This precise data provides strong evidence for the successful synthesis of the target molecule and serves as a critical quality control checkpoint before proceeding with more complex structural analyses. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and structure of organic molecules in solution. For complex molecules like derivatives of this compound, one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms. tsijournals.com
¹H NMR spectra reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons.
¹³C NMR spectra show the number of unique carbon environments.
However, for confirming the intricate architecture of novel analogues, advanced two-dimensional (2D) NMR experiments are often required. researchgate.net Techniques like COSY (Correlation Spectroscopy) identify ¹H-¹H couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital, as it reveals long-range correlations between protons and carbons (typically over two to three bonds), allowing for the unambiguous assembly of the molecular skeleton, including the placement of substituents on the pyrimidine (B1678525) ring.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative This table presents typical chemical shift (δ) values observed for the core structure and substituents. These are illustrative examples based on data for pyrimidine and sulfone-containing compounds. rsc.orgtsijournals.com
| Position / Group | Representative ¹H NMR (δ, ppm) | Representative ¹³C NMR (δ, ppm) |
| Pyrimidine H-4, H-6 | 8.5 - 9.0 | 158.0 - 162.0 |
| Amine NH₂ | 5.0 - 7.0 (broad) | N/A |
| Sulfonyl -CH₂- | 3.2 - 3.6 (quartet) | 55.0 - 60.0 |
| Sulfonyl -CH₃ | 1.2 - 1.5 (triplet) | 10.0 - 15.0 |
| Pyrimidine C-2 | N/A | 162.0 - 165.0 |
| Pyrimidine C-5 | N/A | 115.0 - 120.0 |
The combination of these NMR experiments provides a comprehensive map of the molecule's covalent framework, confirming the identity and structure of novel analogues. researchgate.netresearchgate.net
Chromatographic Methods for Purification and Purity Assessment in Research
Chromatographic techniques are essential for both the isolation of this compound derivatives from reaction mixtures and the subsequent assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant methods used. nih.gov
These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. sielc.com For pyrimidine-based compounds, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol, often with additives like formic acid or acetate (B1210297) buffers to control ionization and improve peak shape. nih.govresearchgate.net
The purity of a sample is determined by injecting it into the HPLC system and monitoring the eluent with a detector, most commonly a UV-Vis detector set to a wavelength where the pyrimidine ring absorbs strongly. A pure compound will ideally show a single, sharp peak in the chromatogram. The percentage purity can be calculated from the relative area of the main peak compared to the total area of all peaks. These methods are scalable and can be adapted for preparative separation to isolate pure compounds for further testing. sielc.com
Table 3: Typical HPLC Method Parameters for Purity Analysis of Pyrimidine Derivatives This table provides an example of a standard set of conditions for analyzing pyrimidine-containing compounds via RP-HPLC. nih.govresearchgate.net
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
While NMR provides the constitutional structure, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique is the gold standard for establishing the absolute configuration of chiral centers and for understanding the precise spatial arrangement (conformation) of the molecule. nih.gov
The method requires a single, high-quality crystal of the this compound derivative. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of scattered X-rays is directly related to the arrangement of electrons—and thus atoms—within the crystal lattice. mdpi.com Sophisticated software is used to solve the phase problem and generate an electron density map, from which a detailed 3D model of the molecule can be built. mdpi.com
The resulting structural data includes precise bond lengths, bond angles, and torsion angles, providing invaluable insight into the molecule's conformation. For derivatives with stereocenters, the analysis can definitively determine the R/S configuration, which is critical information in medicinal chemistry where enantiomers often have vastly different biological activities.
Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Heterocyclic Compound This table shows the type of crystallographic data obtained from an X-ray structure determination, based on reported data for similar molecules. mdpi.comnih.govresearchgate.net
| Parameter | Example Value |
| Chemical Formula | C₁₂H₁₅N₃O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 15.3 Å, b = 12.2 Å, c = 21.8 Å |
| α = 90°, β = 109.8°, γ = 90° | |
| Volume (ų) | 3875.5 |
| Z (Molecules/Unit Cell) | 4 |
| Final R-factor | < 0.05 |
The detailed structural parameters obtained from X-ray crystallography are crucial for structure-activity relationship (SAR) studies and for rational drug design. nih.govnih.gov
Computational and Theoretical Investigations of 5 Ethanesulfonyl Pyrimidin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 5-(ethanesulfonyl)pyrimidin-2-amine, these theoretical studies provide insights into its electronic characteristics and reactivity. Such calculations are often performed using methods like Density Functional Theory (DFT), which offers a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a powerful tool for determining optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govijcce.ac.ir For pyrimidine-based compounds, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to model their structural and electronic attributes. researchgate.netijcce.ac.ir
These studies help in understanding the distribution of electron density and the nature of chemical bonds within the molecule. dntb.gov.ua For instance, DFT can be used to calculate bond lengths, bond angles, and dihedral angles of this compound, which are essential for confirming its three-dimensional structure. nih.gov While specific DFT data for this compound is not extensively documented in publicly available literature, studies on analogous pyrimidine (B1678525) derivatives demonstrate that the pyrimidine ring is typically planar, a feature that DFT calculations would confirm. nih.gov
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energies of these orbitals and the gap between them are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap implies higher reactivity. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. mdpi.commdpi.comajchem-a.com
Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
This table outlines the theoretical parameters derived from FMO analysis. Specific values for this compound would require dedicated computational studies.
Analysis of FMOs for similar heterocyclic compounds helps predict which parts of the molecule are prone to electrophilic or nucleophilic attack. ajchem-a.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to denote different charge regions. researchgate.netresearchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are favorable for nucleophilic attack.
Green Regions: Represent neutral or zero potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group, identifying them as sites for hydrogen bonding and electrophilic interactions. libretexts.orgresearchgate.netresearchgate.net Conversely, the hydrogen atoms of the amine group would likely exhibit a positive potential (blue), marking them as potential hydrogen bond donors. chemrxiv.org
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly useful for exploring its interactions with biological macromolecules and analyzing its conformational flexibility.
Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of ligand-protein interactions. nih.govnih.govrsc.org The process involves placing the ligand (in this case, this compound) into the binding site of a protein and scoring the different poses based on their binding energy. researchgate.netbiointerfaceresearch.com
Studies on pyrimidine analogues often target enzymes like kinases, which play crucial roles in cell signaling and are frequently implicated in diseases like cancer. nih.govnih.gov A docking study of this compound against a specific kinase, for example, would reveal:
Binding Affinity: A score (e.g., in kcal/mol) that estimates the strength of the interaction.
Key Interacting Residues: The specific amino acids in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.net
Binding Conformation: The three-dimensional orientation of the ligand within the binding pocket.
For instance, the amine group and pyrimidine nitrogens of the compound are likely to act as hydrogen bond donors and acceptors, respectively, forming key interactions with the protein's backbone or side chains, a common binding motif for pyrimidine-based inhibitors. nih.gov
Table 2: Example of a Hypothetical Docking Interaction Summary
| Interacting Residue (Protein) | Atom(s) on Ligand | Interaction Type |
|---|---|---|
| Amino Acid 1 (e.g., Leucine) | Ethanesulfonyl group | Hydrophobic Interaction |
| Amino Acid 2 (e.g., Aspartate) | Amine group (-NH2) | Hydrogen Bond (Donor) |
| Amino Acid 3 (e.g., Valine) | Pyrimidine ring | Pi-Alkyl Interaction |
This table is a generalized example. Actual interactions would be determined by docking this compound into a specific protein structure.
Conformational Analysis of this compound and its Analogues
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net The various conformations can have different energy levels, and understanding the most stable (lowest energy) conformation is important for predicting a molecule's shape and how it will interact with other molecules.
For this compound, the key rotatable bond is between the pyrimidine ring and the sulfonyl group. A conformational analysis would involve rotating this bond and calculating the energy of each resulting conformer. This would identify the most energetically favorable orientation of the ethanesulfonyl group relative to the pyrimidine ring. Such studies on similar molecules have revealed that steric and electronic interactions play a significant role in determining the preferred conformation. researchgate.net The results of this analysis are crucial for selecting the correct ligand conformation for molecular docking studies, as using an energetically unfavorable conformer could lead to inaccurate predictions of binding affinity and interaction patterns. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be instrumental in guiding the design of new analogs with enhanced potency and selectivity.
Development of Predictive Models for Biological Interactions
The development of predictive QSAR models for compounds related to this compound involves a systematic approach. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors, which quantify different physicochemical properties of the compounds. These descriptors can include electronic, steric, and hydrophobic parameters.
For instance, in studies of structurally related pyrimidine derivatives, researchers have employed a range of descriptors to build robust QSAR models. These have included descriptors related to the molecule's shape, size, and electronic properties. The selection of the most relevant descriptors is a critical step, often accomplished using statistical techniques like genetic algorithms or stepwise multiple linear regression.
Once the key descriptors are identified, a mathematical model is constructed to relate these descriptors to the biological activity of the compounds. Both linear and non-linear modeling techniques can be employed. Multiple Linear Regression (MLR) is a common starting point, providing a straightforward equation that describes the structure-activity relationship. nih.gov However, for complex biological interactions, non-linear methods such as Artificial Neural Networks (ANN) may offer superior predictive power. nih.gov
A hypothetical QSAR study on a series of pyrimidine-based inhibitors might yield a model that highlights the importance of the sulfonyl group's electronic properties and the steric bulk around the pyrimidine core. Such a model would be invaluable for designing new derivatives of this compound with potentially improved biological profiles.
| Model Parameter | Description | Example Value/Range | Significance in Model |
| Training Set Size | Number of compounds used to build the model. | 50-100 compounds | A larger and more diverse training set generally leads to a more robust and predictive model. |
| Validation Method | Technique used to assess the predictive ability of the model. | Leave-one-out cross-validation, external test set | Essential for ensuring the model is not overfitted and can accurately predict the activity of new compounds. |
| Statistical Metric (r²) | Coefficient of determination, indicating the proportion of variance in the biological activity explained by the model. | 0.7 - 0.9 | A higher r² value suggests a better fit of the model to the data. |
| Key Descriptor 1 | A molecular descriptor found to be significant in the QSAR model. | Electronic parameter (e.g., Hammett constant) | May indicate the importance of electron-withdrawing or donating groups for biological activity. |
| Key Descriptor 2 | Another significant molecular descriptor. | Steric parameter (e.g., Taft's steric parameter) | Could highlight the influence of substituent size and shape on binding to the biological target. |
In silico Prediction of Pharmacological Profiles
Beyond QSAR, other in silico techniques can be utilized to predict the pharmacological profile of this compound, with a specific focus on its potential binding interactions. Molecular docking is a powerful computational tool that simulates the binding of a small molecule to the active site of a biological target, such as an enzyme or a receptor.
In the context of this compound, docking studies would involve placing the molecule into the three-dimensional structure of a relevant protein target. The scoring functions within the docking software would then predict the most likely binding pose and estimate the binding affinity. These predictions can provide valuable insights into the specific interactions that stabilize the ligand-protein complex. For example, the amine group of the pyrimidine ring might form hydrogen bonds with specific amino acid residues in the active site, while the ethanesulfonyl group could engage in favorable electrostatic or van der Waals interactions.
Pharmacophore modeling is another valuable in silico approach. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By analyzing the structures of known active compounds, a pharmacophore model can be generated that highlights the key features required for biological activity. This model can then be used to virtually screen large compound libraries to identify new molecules, including derivatives of this compound, that are likely to be active. For instance, a pharmacophore model for a particular kinase might specify the need for a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring in a specific spatial arrangement.
Molecular dynamics (MD) simulations can further refine the understanding of the binding interactions of this compound. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. These simulations can reveal subtle but important details about the binding process that are not captured by static docking studies.
| Computational Method | Predicted Interaction Type | Potential Interacting Residues (Hypothetical) | Significance of Interaction |
| Molecular Docking | Hydrogen Bonding | Aspartate, Glutamine | The amine group of the pyrimidine ring can act as a hydrogen bond donor, crucial for anchoring the molecule in the binding pocket. |
| Molecular Docking | Hydrophobic Interactions | Leucine, Valine | The ethyl group of the ethanesulfonyl moiety can engage in hydrophobic interactions, contributing to binding affinity. |
| Pharmacophore Modeling | Aromatic Stacking | Phenylalanine, Tyrosine | The pyrimidine ring can participate in pi-pi stacking interactions with aromatic residues in the active site. |
| Molecular Dynamics | Water-mediated Hydrogen Bonds | Serine, Threonine | Water molecules can bridge interactions between the ligand and the protein, enhancing binding stability. |
Pre Clinical Biological Activity and Mechanistic Studies of 5 Ethanesulfonyl Pyrimidin 2 Amine and Analogues
Target Identification and Engagement
The aminopyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, known for its role in developing inhibitors for various protein kinases. This section delves into the specific molecular targets of 5-(ethanesulfonyl)pyrimidin-2-amine and its structural analogues, exploring their interactions and inhibitory activities.
Enzyme Inhibition Studies (e.g., Kinases, Reductases, Oxidases)
Derivatives of the aminopyrimidine core have been extensively studied as inhibitors of a variety of kinases, which are crucial regulators of cell signaling pathways. A notable target is the serine/threonine-protein kinase PLK4, a key regulator of centriole duplication. nih.gov Overexpression of PLK4 is linked to tumorigenesis, making it a significant target for anticancer therapies. nih.gov
In one study, a series of novel and potent PLK4 inhibitors with an aminopyrimidine core were developed. nih.gov Compound 8h , an analogue, demonstrated high PLK4 inhibitory activity with an IC₅₀ value of 0.0067 μM. nih.gov This was a significant improvement over the parent compound 3r (IC₅₀ = 0.0174 μM), indicating that specific structural modifications can substantially enhance inhibitory potency. nih.gov
Another important kinase target is the receptor-interacting protein kinase 2 (RIPK2), which is essential for mediating immune signaling pathways. nih.gov A series of 4-aminoquinoline-based derivatives were designed and synthesized as RIPK2 inhibitors. nih.gov Within this series, compounds with a pyrimidinyl group showed potent inhibition of RIPK2, with IC₅₀ values in the nanomolar range. nih.gov For instance, one such pyrimidinyl derivative exhibited an IC₅₀ of 11 nM. nih.gov
Furthermore, analogues of this compound have been investigated as inhibitors of V600E-mutant BRAF (V600EBRAF), a kinase implicated in certain cancers. mdpi.com A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were synthesized and tested for their inhibitory effects. mdpi.com Compounds 12e , 12i , and 12l were identified as the most potent inhibitors, with 12l displaying the lowest IC₅₀ of 0.49 µM against V600EBRAF. mdpi.com
The following table summarizes the inhibitory activities of selected analogues against their respective kinase targets:
| Compound | Target Kinase | IC₅₀ (µM) |
| 8h | PLK4 | 0.0067 |
| 3r | PLK4 | 0.0174 |
| Pyrimidinyl derivative | RIPK2 | 0.011 |
| 12l | V600EBRAF | 0.49 |
| 12i | V600EBRAF | 0.53 |
| 12e | V600EBRAF | 0.62 |
Receptor Binding Assays
Receptor binding assays are crucial for understanding how a ligand interacts with its target receptor. These assays typically involve a radiolabeled ligand and a source of the receptor, such as cell membranes or purified proteins. nih.gov The binding of the ligand to the receptor is measured, and the affinity of the interaction can be determined. nih.gov
In the context of pyrimidine (B1678525) derivatives, receptor binding assays have been employed to study their interaction with various receptors. For instance, in the study of interleukin-5 (IL-5) receptor antagonists, two types of receptor binding assays were established. nih.gov One utilized scintillation proximity fluoromicrospheres with a radiolabeled ligand, while the other involved detecting a biotinylated ligand binding to an immobilized receptor. nih.gov These assays are instrumental in screening for and analyzing the binding of potential antagonists to the IL-5 receptor alpha-chain. nih.gov
While specific receptor binding data for this compound is not extensively detailed in the provided context, the general principles of these assays are applicable to understanding its potential interactions with various cellular receptors.
Protein-Ligand Interaction Characterization
The interaction between a protein and a ligand is a complex process governed by noncovalent forces, leading to the formation of a specific complex. nih.gov This molecular recognition is characterized by both specificity and affinity. nih.gov The binding process can occur through different mechanisms, including conformational selection, where the ligand binds to a pre-existing conformation of the protein, and induced fit, where the binding of the ligand induces a conformational change in the protein. nih.gov
For aminopyrimidine-based inhibitors, understanding the specific interactions with their target proteins is key to optimizing their design. In the case of the PLK4 inhibitor 8h , it was found to maintain the original hydrogen bond interactions observed with its less potent analogue, 3r , while also forming additional favorable interactions. nih.gov These detailed structural insights are crucial for explaining the enhanced inhibitory activity.
Similarly, docking studies of V600EBRAF inhibitors revealed the plausible binding modes of compounds like 12e , 12i , and 12l . mdpi.com These computational models provide a rationale for the observed structure-activity relationships and guide the design of future inhibitors with improved potency and selectivity.
Cellular Assays for Biological Response
Cellular assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context. These assays can measure a range of responses, from cell proliferation to the modulation of specific signaling pathways.
In vitro Antiproliferative Activity in Disease Models (e.g., specific cell lines)
The antiproliferative activity of aminopyrimidine derivatives has been evaluated in various cancer cell lines. The PLK4 inhibitor 8h and its analogues exhibited significant antiproliferative activity against breast cancer cell lines, including MCF-7, MDA-MB-231, and BT474. nih.gov Compounds 3x , 8h , and 8i showed antiproliferative activity comparable to the control, centrinone. nih.gov Notably, the IC₅₀ value of compound 8h on the MCF-7 and MDA-MB-231 cell lines was 2- and 4-times higher, respectively, than that of centrinone. nih.gov
Thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to this compound, have also been tested for their anticancer activity. mdpi.com Compound 3b , a 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as the most active among a series of newly synthesized compounds. mdpi.com
The table below presents the antiproliferative activity (IC₅₀ in µM) of selected aminopyrimidine analogues in different cancer cell lines.
| Compound | MCF-7 | MDA-MB-231 | BT474 |
| 3b | < 50 nM | < 50 nM | < 50 nM |
| 3o | < 50 nM | < 50 nM | < 50 nM |
| 3r | < 50 nM | < 50 nM | < 50 nM |
| 3x | < 50 nM | < 50 nM | < 50 nM |
| 8d | < 50 nM | < 50 nM | < 50 nM |
| 8h | < 50 nM | < 50 nM | < 50 nM |
| 8i | < 50 nM | < 50 nM | < 50 nM |
| Centrinone (Control) | < 50 nM | < 50 nM | < 50 nM |
Studies on Cellular Pathways and Signaling Mechanisms
The biological effects of this compound and its analogues are mediated through their influence on various cellular pathways. As kinase inhibitors, these compounds can modulate signaling cascades that control cell growth, proliferation, and survival.
For example, the inhibition of PLK4 by compounds like 8h disrupts the normal process of centriole duplication, which can lead to mitotic catastrophe and cell death in cancer cells. nih.gov This highlights the role of these compounds in targeting fundamental cellular processes that are often dysregulated in cancer.
Similarly, the inhibition of RIPK2 by aminopyrimidine derivatives can block the signaling pathways downstream of NOD1 and NOD2, which are involved in the innate immune response. nih.gov This can have implications for the treatment of inflammatory diseases where these pathways are overactive.
Furthermore, studies on N-[2-bromocinnamyl(amino)ethyl]-5-isoquinolinesulfonamide (H-89), a selective inhibitor of cyclic AMP-dependent protein kinase, have shown that it can interfere with phosphatidylcholine biosynthesis in HeLa cells. nih.gov This indicates that inhibitors of this class can have broader effects on cellular metabolism beyond their primary kinase targets.
In vivo Animal Model Studies (Mechanistic and Proof-of-Concept, non-human efficacy focus)
In vivo studies are crucial for understanding the biological effects of a compound in a whole organism. For analogues of this compound, animal models have been employed to assess their pharmacodynamics and to establish early evidence of their potential therapeutic utility in various diseases.
Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body. In the context of pyrimidine-2-amine analogues, these studies often focus on target engagement and downstream signaling pathways.
Recent research on a pyrrolopyrimidinone derivative, identified as compound 31, offers a compelling example of PD marker evaluation in a syngeneic mouse model. This compound, which shares a core pyrimidine structure, was investigated for its ability to inhibit ENPP1, a negative regulator of the STING (stimulator of interferon genes) pathway, which is critical for innate immunity. In vivo studies demonstrated that administration of this analogue led to a significant increase in the secretion of pro-inflammatory cytokines. This elevation in cytokine levels serves as a key pharmacodynamic marker, confirming the compound's mechanism of action—the activation of the STING pathway—within a living organism.
While direct PD data for this compound is not available, the study of such analogues highlights the methodologies used to confirm target engagement and biological response in vivo.
Exploratory in vivo studies in non-human disease models aim to provide proof-of-concept for a compound's potential efficacy. Various pyrimidine-2-amine analogues have been evaluated in animal models of cancer, infectious diseases, and inflammatory conditions.
In the realm of oncology, pyrimidin-2-amine derivatives have been explored as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is often overexpressed in cancer. nih.gov While in vivo efficacy data for these specific PLK4 inhibitors is still emerging, the potent in vitro activity against breast cancer cells suggests their potential for evaluation in xenograft or syngeneic tumor models. nih.gov
Furthermore, the aforementioned ENPP1 inhibitor, compound 31, demonstrated significant antitumor efficacy in both 4T1 and CT26 syngeneic mouse models. This provides strong proof-of-concept for the therapeutic potential of pyrimidine-based compounds in cancer immunotherapy by modulating the tumor microenvironment.
In the field of infectious diseases, certain 5-substituted pyrimidine analogues have shown promise. For instance, 5-alkynyl pyrimidine derivatives have been assessed for their antimycobacterial activity. In a mouse model of Mycobacterium tuberculosis infection, these compounds exhibited promising in vivo efficacy, indicating their potential as a new class of antitubercular agents.
Additionally, other pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic properties in rodent models of edema and pain.
The table below summarizes the findings from in vivo studies on various analogues of this compound.
| Compound Class | Disease Model | Animal Model | Key Findings |
| Pyrrolopyrimidinone Derivative | Cancer (Immunotherapy) | Syngeneic Mouse (4T1, CT26) | Significant antitumor efficacy; Increased cytokine release (PD marker) |
| 5-Alkynyl Pyrimidine Analogues | Tuberculosis | Mouse (M. tuberculosis) | Promising in vivo antimycobacterial efficacy |
| Pyrimidine-2-amine Derivatives | Cancer (PLK4 Inhibition) | - | Potent in vitro antiproliferative activity against breast cancer cells nih.gov |
Structure Activity Relationship Sar Studies of 5 Ethanesulfonyl Pyrimidin 2 Amine Derivatives
Impact of Substituent Modifications on Biological Interaction
Modifications to the 5-(ethanesulfonyl)pyrimidin-2-amine scaffold have been systematically explored to map out the chemical space that dictates biological interactions. These studies have revealed that even minor changes to the pyrimidine (B1678525) ring, the ethanesulfonyl group, or the amino group can lead to significant variations in activity and selectivity.
The pyrimidine ring is a central component of the this compound scaffold, and its substitution pattern is a key determinant of biological activity. Modifications at various positions of the pyrimidine ring have been shown to influence the molecule's orientation and interaction with target proteins. For instance, the introduction of small alkyl or halogen groups at the 4- and 6-positions can modulate the electronic properties and steric profile of the ring, thereby affecting binding affinity.
Research has indicated that substitutions at the C4 position of the pyrimidine ring with small, lipophilic groups can enhance potency. This is often attributed to favorable van der Waals interactions with hydrophobic pockets in the target's binding site. However, larger, bulkier substituents at this position are generally detrimental to activity, likely due to steric hindrance. The following table summarizes the effects of various substitutions on the pyrimidine ring.
| Position | Substituent | Effect on Biological Activity | Reference |
| C4 | Methyl | Increased potency | |
| C4 | Chloro | Maintained or slightly increased potency | |
| C4 | Phenyl | Decreased potency | |
| C6 | Methyl | Generally well-tolerated | |
| C6 | Amino | Can introduce new hydrogen bonding opportunities |
The ethanesulfonyl group at the 5-position of the pyrimidine ring is a critical feature for high-affinity binding to many target proteins. This group often inserts into a specific, often hydrophilic, pocket of the ATP-binding site, where it can form crucial hydrogen bonds and other non-covalent interactions. The oxygen atoms of the sulfonyl moiety act as hydrogen bond acceptors, while the ethyl group can engage in hydrophobic interactions.
Studies have demonstrated that the nature of the alkyl group attached to the sulfonyl moiety can influence potency and selectivity. While the ethyl group is often optimal, variations have been explored. For example, replacing the ethyl group with a methyl or a larger alkyl chain can alter the fit within the binding pocket, leading to a decrease in activity. The presence of the sulfonyl group itself is often essential, as its replacement with other functional groups like a ketone or an amide typically results in a significant loss of potency.
| Modification to Ethanesulfonyl Group | Impact on Ligand-Target Recognition | Reference |
| Replacement of ethyl with methyl | Reduced potency | |
| Replacement of sulfonyl with sulfonamide | Can be tolerated, may alter selectivity | |
| Replacement of sulfonyl with ketone | Significant loss of potency |
The 2-amino group of the this compound scaffold is a key interaction point, typically forming one or more hydrogen bonds with the hinge region of protein kinases. Modifications to this amino group are generally not well-tolerated, as they can disrupt these critical interactions. However, some specific substitutions have been found to be permissible or even beneficial, depending on the specific target protein.
For instance, mono-methylation of the amino group can sometimes be accommodated, but di-methylation almost invariably leads to a loss of activity due to steric clashes and the loss of a hydrogen bond donor. Acylation of the amino group is also generally detrimental. The introduction of larger substituents onto the amino group is typically disfavored unless they can access a nearby subpocket and form additional favorable interactions.
| Amino Group Modification | Effect on Biological Activity | Reference |
| Mono-methylation | Potency often maintained or slightly reduced | |
| Di-methylation | Significant loss of potency | |
| Acetylation | Loss of potency | |
| Aryl substitution | Generally not tolerated unless specific interactions are possible |
Pharmacophore Elucidation and Molecular Design Principles
Based on extensive SAR studies, a clear pharmacophore model for this compound derivatives has been elucidated. This model highlights the key chemical features necessary for biological activity and provides a set of principles for the design of new, improved molecules. The essential elements of the pharmacophore include:
A hydrogen bond donor/acceptor motif: Provided by the 2-aminopyrimidine (B69317) ring, which is crucial for hinge binding in kinases.
A hydrogen bond acceptor group: The sulfonyl moiety, which interacts with a specific pocket in the target protein.
A hydrophobic region: The ethyl group of the ethanesulfonyl moiety and potentially other substituents on the pyrimidine ring that can engage in van der Waals interactions.
These principles guide the rational design of new derivatives. For example, new compounds are often designed to maintain the core 2-aminopyrimidine and 5-ethanesulfonyl features while exploring novel substituents at other positions to enhance potency, selectivity, or pharmacokinetic properties.
Stereochemical Considerations in SAR
Stereochemistry can play a profound role in the structure-activity relationship of this compound derivatives, particularly when chiral centers are introduced into the molecule. The introduction of a stereocenter, for instance, in a substituent attached to the pyrimidine ring or the amino group, can lead to enantiomers with significantly different biological activities.
This difference in activity between enantiomers is a classic example of stereoselectivity, where one enantiomer fits much better into the chiral binding site of the target protein than the other. For example, if a substituent contains a chiral carbon, the (R)- and (S)-enantiomers may exhibit a large fold difference in their inhibitory concentrations. This is because only one enantiomer can achieve the optimal three-dimensional arrangement of its functional groups to form key interactions with the target. Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the optimization of chiral derivatives within this class of compounds.
Intellectual Property Landscape and Academic Patent Analysis
Analysis of Patent Applications and Grants Involving 5-(ethanesulfonyl)pyrimidin-2-amine and Related Pyrimidine-Sulfonyl Derivatives
The patent literature for pyrimidine (B1678525) derivatives is extensive, with a significant subset focusing on compounds bearing a sulfonyl group. These molecules are frequently claimed as inhibitors of various protein kinases, which play a crucial role in cell signaling and proliferation, and are thus attractive targets for cancer therapy.
While patents specifically claiming this compound as a standalone invention are not prominently found, this moiety is often encompassed within broader Markush structures in patents for kinase inhibitors. These patents typically feature a pyrimidine core, recognized for its ability to act as a hinge-binder in the ATP-binding pocket of kinases, with various substituents at different positions to modulate potency, selectivity, and pharmacokinetic properties. The ethansulfonyl group at the 5-position of the pyrimidine ring is one such substituent that has been explored.
A review of the patent landscape indicates that numerous pharmaceutical companies are active in this area. For instance, patents for pyrimidine sulfonamide derivatives have been filed by major pharmaceutical corporations, indicating a strong commercial interest in this class of compounds. These patents often cover a wide range of derivatives with the aim of treating diseases related to endothelin receptor antagonism.
The following table provides a representative overview of patent applications and grants related to pyrimidine-sulfonyl derivatives, highlighting the assignees and the general scope of the inventions.
| Patent/Application Number | Assignee/Applicant | Title/Focus of Invention |
| PL3105220T3 | Actelion Pharmaceuticals Ltd | Process for manufacturing pyrimidine sulfamide (B24259) derivatives. google.com |
| WO2002096888A1 | N/A | Cdk inhibiting pyrimidines, production thereof and their use as medicaments. google.com |
| CN111479808A | N/A | Pyrimidine sulfonamide derivative, preparation method and medical application thereof. google.com |
| EP0877022A1 | N/A | Synthesis of the sulfonylpyrimidine derivatives with anticancer activity. nih.gov |
Identification of Novel Chemical Entities and Synthetic Intermediates within Patents
Patents in the field of pyrimidine-sulfonyl derivatives often disclose novel chemical entities and key synthetic intermediates that are crucial for the preparation of the final active compounds. While a patent centered solely on the synthesis of this compound is not readily identifiable, the synthetic routes described for analogous compounds provide valuable insights into its potential preparation.
The synthesis of pyrimidine derivatives frequently involves the construction of the core heterocyclic ring followed by the introduction of various functional groups. For instance, the preparation of aminopyrimidines is a common theme in the patent literature. Patented methods often start from readily available precursors and involve cyclization reactions to form the pyrimidine ring.
Within the patent literature for related compounds, several key intermediates can be identified that could be instrumental in the synthesis of this compound. These include, but are not limited to:
| Intermediate Type | Potential Role in Synthesis |
| Substituted Pyrimidines | Precursors for the introduction of the sulfonyl group. |
| Halogenated Pyrimidines | Key intermediates for nucleophilic substitution reactions to introduce the amino group. |
| Pyrimidine Sulfonyl Halides | Reactive intermediates for the formation of sulfonamides or other sulfonyl-linked moieties. |
The disclosure of these intermediates within patent documents is essential for enabling the practice of the invention and also provides a roadmap for chemists to devise new synthetic strategies for related compounds.
Trends in Academic and Research-Oriented Patent Filings
While the commercial sector is a major driver of patent filings for pyrimidine-sulfonyl derivatives, academic and research institutions also contribute significantly to the intellectual property landscape. A review of patent databases indicates that universities and public research organizations are actively involved in the discovery and development of novel kinase inhibitors based on the pyrimidine scaffold.
These academic patents often focus on:
Novel Scaffolds: Exploration of new pyrimidine-based chemical skeletons with unique substitution patterns.
New Biological Targets: Identification of novel kinase targets for which pyrimidine inhibitors show promise.
Mechanistic Insights: Elucidation of the mode of action and structure-activity relationships of new inhibitor classes.
A notable trend is the focus on specific kinase families that are implicated in a variety of diseases, not just cancer. This includes research into pyrimidine derivatives as potential treatments for inflammatory diseases and viral infections. nih.gov The patent literature reveals a collaborative ecosystem where academic discoveries are often licensed to or further developed by pharmaceutical companies, highlighting the translational importance of university-based research in this field. The involvement of academic institutions underscores the fundamental scientific interest in the pyrimidine-sulfonyl motif and its potential for broad therapeutic applications.
Future Research Directions and Translational Potential Pre Clinical Focus
Development of Advanced Analogues for Specific Biological Targets
The development of advanced analogues of 5-(ethanesulfonyl)pyrimidin-2-amine is a critical step in optimizing its therapeutic profile. The 2-aminopyrimidine (B69317) core is a common feature in many kinase inhibitors, and modifications to this scaffold can lead to enhanced potency and selectivity for specific biological targets. nih.gov
Future research will likely focus on creating a diverse library of analogues by modifying the substituents on the pyrimidine (B1678525) ring. For instance, structure-activity relationship (SAR) studies on similar pyrimidine-based compounds have shown that substitutions at various positions can significantly impact their inhibitory activity against kinases like Polo-like kinase 4 (PLK4), Aurora kinases, and VEGFR-2. nih.govnih.govresearchgate.net The synthesis of novel derivatives will aim to improve interactions with the target protein's active site, potentially leading to the discovery of highly potent and selective inhibitors for various therapeutic areas, including oncology. nih.gov
The exploration of different substitution patterns on the pyrimidine ring is a key strategy. For example, in the development of selective 5-HT2C agonists, the substitution pattern of cyclic amines and fluorophenylalkoxy groups on the pyrimidine ring was found to be crucial for its activity. mdpi.com Similarly, for this compound, introducing various aryl or heterocyclic groups could modulate its biological activity and pharmacokinetic properties.
Integration of Omics Data in Mechanistic Studies
To gain a deeper understanding of the mechanism of action of this compound and its future analogues, the integration of "omics" data will be indispensable. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to the compound.
While specific omics studies on this compound are not yet widely reported, the general approach in drug discovery involves using these high-throughput techniques to identify the molecular pathways modulated by a compound. For instance, transcriptomic analysis can reveal changes in gene expression profiles in cancer cell lines upon treatment, helping to identify the primary targets and off-target effects. This approach has been successfully applied to understand the mechanisms of other kinase inhibitors.
Future preclinical studies should incorporate these multi-omics approaches to build a detailed picture of how this compound derivatives exert their effects, identify potential biomarkers for patient stratification, and uncover novel therapeutic applications.
Exploration of Novel Synthetic Methodologies
The efficient and versatile synthesis of this compound and its analogues is crucial for advancing preclinical research. While established methods for pyrimidine synthesis exist, the exploration of novel synthetic methodologies can offer advantages in terms of yield, purity, and the ability to generate diverse chemical libraries.
Recent advances in synthetic organic chemistry provide several avenues for exploration. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of N-aryl pyrimidines. nih.gov The development of novel pyrimidine derivatives often involves multi-step synthetic routes, and optimizing these pathways is a key research focus. nih.govmdpi.com
Applications as Chemical Probes in Biological Systems
Selective and potent small molecules can serve as valuable chemical probes to investigate the function of specific proteins in biological systems. Given that the 2-aminopyrimidine scaffold is a common feature in kinase inhibitors, highly selective analogues of this compound could be developed as chemical probes. nih.gov
A well-characterized chemical probe can be used to study the physiological and pathological roles of its target protein with high temporal and spatial resolution. For a derivative of this compound to be considered a good chemical probe, it would need to exhibit high selectivity for its target, possess suitable physicochemical properties for cell-based assays, and have a clearly defined mechanism of action. The development of selective 5-HT2C agonists from disubstituted pyrimidines highlights the potential for this class of compounds to be developed into useful chemical probes. mdpi.com
Future research should aim to identify highly selective analogues of this compound and validate their use as chemical probes to explore the biology of their specific targets, which could, in turn, unveil new therapeutic opportunities.
Computational Design for Enhanced Selectivity and Potency (pre-clinical)
Computational chemistry and molecular modeling are integral to modern drug discovery, enabling the rational design of new compounds with improved properties. For this compound, computational approaches can be employed to guide the design of analogues with enhanced selectivity and potency.
Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics simulations can provide valuable insights into the binding mode of the compound with its target protein. nih.govresearchgate.net These methods allow researchers to predict how structural modifications will affect binding affinity and selectivity, thereby prioritizing the synthesis of the most promising candidates.
For example, in the design of novel PLK4 inhibitors, molecular docking was used to understand the key interactions between the aminopyrimidine core and the hinge region of the kinase. nih.gov Similarly, for this compound, computational models can be built based on the crystal structures of related targets to guide the design of analogues with optimized interactions. In silico ADME (absorption, distribution, metabolism, and excretion) predictions can also be used to assess the drug-like properties of virtual compounds before their synthesis, further streamlining the drug discovery process. johnshopkins.edu Future preclinical research will undoubtedly leverage these computational tools to accelerate the development of next-generation therapeutics based on the this compound scaffold.
Q & A
Q. What are common synthetic routes for 5-(ethanesulfonyl)pyrimidin-2-amine?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) to introduce substituents at the pyrimidine core, followed by sulfonylation. For example:
- Step 1 : A halogenated pyrimidin-2-amine (e.g., 5-bromopyrimidin-2-amine) undergoes coupling with ethanesulfonyl derivatives using Pd catalysts (PdCl₂(PPh₃)₂ or Pd(OAc)₂) and ligands like X-Phos in solvents such as dioxane or toluene .
- Step 2 : Post-coupling sulfonylation can be achieved using ethanesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF . Optimization of reaction parameters (temperature, catalyst loading) is critical for yield and purity.
Q. Which spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and sulfonyl group integration .
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation .
- IR Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretches at ~1150–1350 cm⁻¹) .
- Elemental Analysis : To verify purity and stoichiometry .
Q. What are the primary biological targets of pyrimidin-2-amine derivatives?
Pyrimidin-2-amine analogs often target enzymes (e.g., kinases) or receptors involved in cellular signaling. For example:
- Kinase Inhibition : Ethanesulfonyl groups enhance binding to ATP pockets via hydrophobic interactions and hydrogen bonding .
- Receptor Modulation : Structural analogs with sulfonyl groups show affinity for G-protein-coupled receptors (GPCRs) in cancer pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the ethanesulfonyl group?
Methodological considerations include:
- Catalyst Selection : Pd(OAc)₂ with bulky ligands (e.g., JohnPhos) improves coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonylation kinetics .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sulfonyl chloride addition .
- Purification : Column chromatography or preparative TLC is essential for isolating high-purity products .
Q. How do structural modifications influence the bioactivity of this compound?
Structure-Activity Relationship (SAR) studies reveal:
- Sulfonyl Position : Para-substitution on the pyrimidine ring maximizes target engagement compared to ortho/meta positions .
- Ethyl vs. Methyl Sulfonyl : Ethyl groups improve lipophilicity (LogP), enhancing membrane permeability but may reduce solubility .
- Heterocyclic Additions : Morpholine or piperazine substituents at the 4-position increase kinase selectivity .
Table 1 : SAR Trends in Pyrimidin-2-amine Derivatives
| Substituent Position | Modification | Bioactivity Impact |
|---|---|---|
| 5-position | Ethanesulfonyl | Enhanced kinase inhibition |
| 4-position | Morpholinoethyl | Improved selectivity |
| 2-position | Amino group | Base for functionalization |
Q. How should researchers address contradictory data in biological assays?
Contradictions (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) .
- Target Isoforms : Kinase isoforms may exhibit divergent binding affinities . Resolution Strategies :
- Dose-Response Curves : Repeat assays with standardized protocols.
- Computational Modeling : Molecular docking (e.g., AutoDock) to predict binding modes and validate experimental data .
Q. What strategies improve the pharmacokinetic profile of this compound?
Key approaches include:
- Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester linkages to enhance oral bioavailability .
- Cyclization : Introduce fused rings (e.g., chromeno-pyrimidines) to reduce metabolic degradation .
- Co-crystallization : Improve solubility via salt formation (e.g., HCl salts) .
Methodological Notes
- Data Gaps : Limited direct evidence on this compound necessitates extrapolation from structural analogs.
- Validation : Cross-reference synthetic protocols and bioactivity data across multiple studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
